n,n-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide
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Overview
Description
N,N-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a heterocyclic organic compound with the molecular formula C13H20N2O2S. It is a derivative of tetrahydroquinoline, featuring a sulfonamide group at the 6-position and diethyl groups attached to the nitrogen atom. This compound is known for its diverse applications in chemical synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide typically involves the following steps:
Formation of Tetrahydroquinoline: The starting material, 1,2,3,4-tetrahydroquinoline, is synthesized through the hydrogenation of quinoline using a palladium on carbon catalyst under hydrogen gas at atmospheric pressure.
Sulfonation: The tetrahydroquinoline is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group at the 6-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide: Similar structure but with dimethyl groups instead of diethyl groups.
1,2,3,4-Tetrahydroquinoline: Lacks the sulfonamide group, making it less reactive in certain chemical reactions.
Uniqueness: N,N-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is unique due to the presence of both diethyl groups and a sulfonamide group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
N,N-diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-3-15(4-2)18(16,17)12-7-8-13-11(10-12)6-5-9-14-13/h7-8,10,14H,3-6,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAWSEXGTCHBKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)NCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80994317 |
Source
|
Record name | N,N-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80994317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7355-01-3 |
Source
|
Record name | NSC5459 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5459 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80994317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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